3-benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-Benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a benzyl group at position 3 and a [(2-chloro-6-fluorophenyl)methyl]sulfanyl substituent at position 5. The chloro and fluoro substituents on the benzyl ring likely influence electronic properties, solubility, and target affinity compared to related compounds .
Properties
IUPAC Name |
3-benzyl-7-[(2-chloro-6-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c19-14-7-4-8-15(20)13(14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQKGXNVTGARRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=C(C=CC=C4Cl)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(i) NOX Inhibition and Selectivity
- It suppresses ROS production in epithelial and endothelial cells but exhibits off-target thiol modification, limiting its therapeutic utility .
- Target Compound: The 2-chloro-6-fluorophenyl group may improve selectivity for NOX2/4 isoforms due to increased steric and electronic interactions, though this requires validation .
(ii) Redox Modulation and Off-Target Effects
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